molecular formula C10H13NO4S B3087860 methyl 2-(N-methyl-N-phenylsulfamoyl)acetate CAS No. 117765-67-0

methyl 2-(N-methyl-N-phenylsulfamoyl)acetate

Cat. No.: B3087860
CAS No.: 117765-67-0
M. Wt: 243.28 g/mol
InChI Key: ISBNXFKJCNZPLM-UHFFFAOYSA-N
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Description

Methyl 2-(N-methyl-N-phenylsulfamoyl)acetate is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . This compound is known for its unique structure, which includes a sulfamoyl group attached to an acetate moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(N-methyl-N-phenylsulfamoyl)acetate can be synthesized through a reaction between N-methylaniline and methyl 2-(chlorosulfonyl)acetate. The reaction is typically carried out in dichloromethane (DCM) at 0°C. The process involves the dropwise addition of methyl 2-(chlorosulfonyl)acetate to a solution of N-methylaniline in DCM .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial purposes. The use of appropriate reaction vessels, temperature control, and purification techniques would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-methyl-N-phenylsulfamoyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfamoyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfamoyl acetates, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

Methyl 2-(N-methyl-N-phenylsulfamoyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(N-methyl-N-phenylsulfamoyl)acetate involves its interaction with various molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(chlorosulfonyl)acetate: A precursor in the synthesis of methyl 2-(N-methyl-N-phenylsulfamoyl)acetate.

    N-methylaniline: Another precursor used in the synthesis process.

    Sulfamoyl Acetates: Compounds with similar structures and functional groups.

Uniqueness

Its ability to participate in various chemical reactions and its utility in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

methyl 2-[methyl(phenyl)sulfamoyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-11(9-6-4-3-5-7-9)16(13,14)8-10(12)15-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBNXFKJCNZPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chlorine gas was passed through a suspension of 230 g of ice, CH2Cl2 (457 ml) and methyl thioglycolate (86 ml, 942 mmol), cooling with an ice/water bath to maintain an internal temperature below 30° C. After approximately six hours, the yellow/green color of the dissolved chlorine persisted for 30 minutes after gas flow was stopped and passing additional chlorine gas was no longer exothermic. The cooling bath was then removed and the biphasic mixture was allowed to stir at ambient temperature for 1 h before being sparged with nitrogen for 20 minutes. The layers were then separated and the organic phase was dried over Na2SO4, filtered and concentrated under reduced pressure to provide the intermediate methyl (chlorosulfonyl)acetate (160 g, 927 mmol) as a yellow oil. A portion of the intermediate methyl (chlorosulfonyl)acetate (100 g, 579 mmol) was added dropwise as a solution in CH2Cl2 (290 ml) to a stirring −15° C. solution of N-methylaniline (124 g, 1159 mmol) dissolved in CH2Cl2 (290 ml). The rate of addition was adjusted to maintain the internal temperature below 5° C. After the addition was complete, the reaction mixture was allowed to warm to room temperature over the course of 2 h and 1 M HCl (1000 mL) was added and the aqueous phase was extracted with dichloromethane (2×500 mL). The combined organics were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The resulting oil was seed crystallized to afford a brown solid. Recrystallization from hot ethanol (320 mL) provided the title compound as an off-white solid. 1H NMR (600 MHz, DMSO-D6) δ 7.40 (m, 4H); 7.31 (m, 1H); 4.30 (s, 2H); 3.65 (s, 3H); 3.26 (s, 3H). LRMS (APCI) calculated for C25H21N4O3S [M+H]+, 244.1; found 244.0.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
290 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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